tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
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Overview
Description
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a tert-butyl ester group, a piperidine ring, and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-methoxy-4-nitrophenylpiperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets. The compound’s piperidine ring and nitrophenyl group are crucial for its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H26N2O6 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3 |
InChI Key |
KXVYKSTXLGOWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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